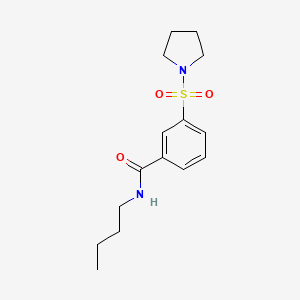
N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide, also known as E-3174, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinolinecarboxamide family of compounds, which are known to exhibit a variety of biological activities.
Wirkmechanismus
The mechanism of action of N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. Additionally, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide are varied and complex, and depend on the specific research area being studied. In cardiovascular research, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to lower blood pressure, reduce cardiac hypertrophy and fibrosis, and improve endothelial function. In cancer research, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells, and induce apoptosis (programmed cell death). Inflammation research has shown that N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted manipulation of specific biological pathways. Additionally, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied and characterized, making it a well-established tool for scientific research. However, one limitation of using N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide. One area of interest is the development of novel derivatives of N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide that may exhibit improved potency or specificity for certain biological targets. Additionally, further research is needed to fully elucidate the mechanism of action of N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide, which may lead to the development of new drugs that target these pathways. Finally, more research is needed to explore the potential applications of N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide in other areas of scientific research, such as neurobiology and immunology.
Synthesemethoden
The synthesis of N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide involves a multi-step process, starting with the reaction of 4-methoxyaniline with ethyl acetoacetate to form 4-methoxyphenyl-3-oxobutanoate. This intermediate is then reacted with 2-chloroquinoline to form the final product, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been studied for its potential applications in a variety of scientific research areas, including cardiovascular disease, cancer, and inflammation. In cardiovascular disease, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to have potent antihypertensive effects, as well as the ability to reduce cardiac hypertrophy and fibrosis. In cancer research, N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells, suggesting that it may have potential as an anticancer agent. Inflammation is another area of research where N-ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been studied, with promising results indicating that it may have anti-inflammatory effects.
Eigenschaften
IUPAC Name |
N-ethyl-2-(4-methoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-20-19(22)16-12-18(13-8-10-14(23-2)11-9-13)21-17-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEGYIMPLMHOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)



![3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5789763.png)
![2-(3-methylphenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5789766.png)


![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5789806.png)
![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)
![{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5789819.png)

